molecular formula C21H26N2O3S B3000275 N-(4-methylbenzyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide CAS No. 1021089-65-5

N-(4-methylbenzyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide

Cat. No. B3000275
CAS RN: 1021089-65-5
M. Wt: 386.51
InChI Key: WZZZRKGDMFXEBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methylbenzyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide, also known as MPSP, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. MPSP is a piperidine derivative that has been synthesized through a multi-step process, and its mechanism of action and physiological effects have been studied in detail.

Scientific Research Applications

Enzyme Inhibitory Activities

  • Carbonic Anhydrase, Acetylcholinesterase, and Butyrylcholinesterase Inhibition : Compounds similar to N-(4-methylbenzyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide have been synthesized and evaluated for their inhibition potential against enzymes like bovine carbonic anhydrase (bCA-II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). These studies include the synthesis of various 1,2,4-triazole analogues and their enzymatic inhibition assessment. For example, a specific compound demonstrated good activity against bCA-II, AChE, and BChE, suggesting its potential therapeutic applications in conditions related to these enzymes (Virk et al., 2018).

Antibacterial Activity

  • Synthesis and Evaluation Against Bacterial Strains : Research has been conducted on the synthesis of acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, with evaluation of their antibacterial potentials. A particular compound showed significant inhibitory activity against various bacterial strains like Salmonella typhi, Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis, indicating its potential as an antibacterial agent (Iqbal et al., 2017).

Synthesis of Biologically Active Compounds

  • Synthesis of N-Substituted Acetamide Derivatives : Studies have been carried out to synthesize N-substituted acetamide derivatives with potential biological activities. This includes the development of compounds with multifunctional moieties, and their evaluation for antibacterial and anti-enzymatic potentials. Such research is crucial for discovering new therapeutic agents (Nafeesa et al., 2017).

properties

IUPAC Name

2-[1-(benzenesulfonyl)piperidin-2-yl]-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3S/c1-17-10-12-18(13-11-17)16-22-21(24)15-19-7-5-6-14-23(19)27(25,26)20-8-3-2-4-9-20/h2-4,8-13,19H,5-7,14-16H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZZZRKGDMFXEBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CC2CCCCN2S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.